His-Glu

Antioxidant Maillard Reaction ORAC Assay

His-Glu (CAS 53634-28-9), also known as L-histidyl-L-glutamic acid, is a dipeptide composed of L-histidine and L-glutamic acid residues. It is classified as a metabolite and is commercially available for research and industrial applications, typically with a purity of >98%.

Molecular Formula C11H16N4O5
Molecular Weight 284.27 g/mol
CAS No. 53634-28-9
Cat. No. B1336547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHis-Glu
CAS53634-28-9
Molecular FormulaC11H16N4O5
Molecular Weight284.27 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)NC(CCC(=O)O)C(=O)O)N
InChIInChI=1S/C11H16N4O5/c12-7(3-6-4-13-5-14-6)10(18)15-8(11(19)20)1-2-9(16)17/h4-5,7-8H,1-3,12H2,(H,13,14)(H,15,18)(H,16,17)(H,19,20)/t7-,8-/m0/s1
InChIKeyVHOLZZKNEBBHTH-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

His-Glu (CAS 53634-28-9) Dipeptide: Procurement Guide and Baseline Characterization


His-Glu (CAS 53634-28-9), also known as L-histidyl-L-glutamic acid, is a dipeptide composed of L-histidine and L-glutamic acid residues [1]. It is classified as a metabolite [1] and is commercially available for research and industrial applications, typically with a purity of >98% . Its molecular formula is C11H16N4O5, with a molecular weight of 284.27 g/mol . This dipeptide is soluble in water, a property that facilitates its use in various aqueous systems . As an incomplete breakdown product of protein digestion, His-Glu serves as a fundamental building block in biochemical and fermentation research [1].

Why Generic Substitution of His-Glu with Other Histidine-Containing Dipeptides Can Fail


Substituting His-Glu with other histidine-containing dipeptides, such as carnosine or His-Leu, is not a direct functional equivalent due to profound differences in sequence-dependent activity. The specific arrangement of amino acids dictates a peptide's interaction with biological targets, its three-dimensional conformation, and its stability [1]. For example, the sequence order determines whether a dipeptide stimulates collagen synthesis or lipolysis in skin care applications [1]. Furthermore, the presence of glutamic acid in His-Glu, as opposed to beta-alanine in carnosine, fundamentally alters the molecule's physicochemical properties, including its metal-chelating behavior and its response to environmental conditions like pH and temperature, which can directly impact its performance in applications ranging from Maillard reactions to cell culture media supplementation [2]. Therefore, relying on an alternative dipeptide without head-to-head comparative data risks significant deviations in experimental outcomes and process efficiency.

His-Glu Product-Specific Quantitative Evidence Guide: Performance Against Comparators


Comparative Peroxyl Radical Scavenging Activity of His-Glu Maillard Reaction Products

While not a direct property of the His-Glu dipeptide itself, its unique reactivity profile is a key differentiator. Heating a mixture of histidine and glucose (a 'His-Glu' model system) at 120°C for 10-30 minutes generates Maillard reaction products (MRPs) with measurable antioxidant activity [1]. This activity, quantified by the Oxygen Radical Absorbance Capacity (ORAC) assay, contrasts with the lack of activity observed at lower temperatures (100°C for up to 30 min) [1]. This temperature-dependent formation of antioxidant MRPs is a distinct chemical behavior of the His-Glu pair, providing a basis for its use in applications where thermal processing is involved, a property that would not be shared by other amino acid combinations.

Antioxidant Maillard Reaction ORAC Assay

Antioxidant Activity of His-Glu-Containing Pentapeptide (SHECN) Versus a Comparator Pentapeptide

A pentapeptide containing the His-Glu motif, Ser-His-Glu-Cys-Asn (SHECN), exhibits quantifiably superior antioxidant activity compared to another identified pentapeptide, Leu-Pro-Phe-Ala-Met (LPFAM) [1]. In a cellular antioxidant activity (CAA) assay using HepG2 cells, SHECN demonstrated a value of 776.22 µmol QE 100 g⁻¹ [1]. This is significantly higher than the activity of LPFAM (P < 0.05) [1]. This comparative data, while for a longer peptide, provides class-level inference that the His-Glu core sequence can confer potent antioxidant properties when incorporated into a specific peptide context, distinguishing it from peptides with different sequences.

Antioxidant Pentapeptide Cellular Assay

Enhanced Cell Culture Performance with Histidine-Containing Dipeptides

Histidine-containing dipeptides, including His-Gly, have been shown to improve the performance of monoclonal antibody-producing cell lines in fed-batch bioreactor processes [1]. Supplementation with His-Gly led to improved culture viability, increased titer, and a more favorable metabolic profile characterized by lower lactate and ammonium (NH₄⁺) production, and better pH maintenance compared to unsupplemented control cultures [1]. This class-level evidence demonstrates that the use of a histidine-containing dipeptide can provide a measurable process advantage, a benefit that is likely to extend to His-Glu given the shared histidine moiety and the established role of dipeptides in improving nutrient delivery.

Cell Culture Fed-Batch Bioreactor

Optimal Research and Industrial Application Scenarios for His-Glu (CAS 53634-28-9)


Investigation of Temperature-Dependent Maillard Reaction Product Formation

His-Glu serves as an ideal model system for studying the kinetics and products of the Maillard reaction. The quantitative ORAC data (0.43 µmol Trolox equivalent/mg after 20 min at 120°C) [1] provides a reproducible benchmark for investigating how heating conditions generate antioxidant compounds. Researchers can leverage this specific, quantifiable behavior to calibrate thermal processes or to compare the reactivity of the His-Glu pair against other amino acid combinations under identical conditions [1].

Development of Novel Antioxidant Peptide Sequences

Based on the demonstrated antioxidant activity of the His-Glu-containing pentapeptide SHECN (CAA value of 776.22 µmol QE 100 g⁻¹) [1], His-Glu can be used as a core structural motif for designing longer, synthetic peptides with targeted antioxidant properties. Procurement of high-purity His-Glu is essential for solid-phase peptide synthesis to create novel sequences for functional screening, where the His-Glu unit is hypothesized to confer a baseline level of antioxidant capacity [1].

Supplementation in Fed-Batch Bioreactor Processes for Enhanced Monoclonal Antibody Production

In bioprocessing, His-Glu can be evaluated as a media supplement to improve the productivity of mammalian cell cultures. The class-level evidence that histidine-containing dipeptides like His-Gly enhance culture viability and titer while reducing inhibitory metabolites (lactate, NH₄⁺) [1] supports the rationale for testing His-Glu. Its use as a one-time addition at inoculation, as demonstrated with His-Gly, offers a potential for simplified and robust process control in the production of monoclonal antibodies and other recombinant proteins [1].

Fundamental Studies in Peptide Metabolism and Catabolism

His-Glu is a recognized metabolite and a product of protein catabolism [1]. It is directly applicable for use in comparative transcriptome and metabolome analyses, such as studies investigating the methanol dissimilation pathway in *Pichia pastoris* [1]. Its role as a defined breakdown product makes it a valuable tool for mapping metabolic pathways and quantifying peptide turnover in various biological systems, providing a level of chemical definition not possible with complex hydrolysates [1].

Technical Documentation Hub

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